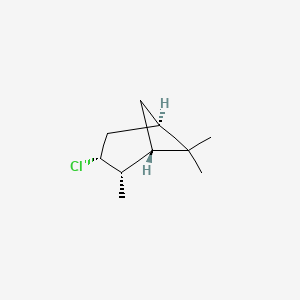

3-endo-Chloro-pinane (Technical Grade)

Description

Historical Context and Evolution of Pinane (B1207555) Derivatives in Synthetic Strategies

The use of pinane derivatives in synthetic organic chemistry has a rich history, evolving from simple starting materials to sophisticated reagents and chiral auxiliaries. nih.gov Initially, the chemical transformations of α-pinene and β-pinene were explored to produce various fragrance and flavor compounds. nih.gov However, the synthetic utility of the pinane scaffold quickly expanded. A landmark example that showcased the potential of pinene derivatives in complex molecule synthesis is Wender's 1997 total synthesis of Taxol, a prominent anti-cancer drug. nih.gov In this synthesis, the pinene derivative verbenone (B1202108) was utilized in a key photochemical rearrangement, demonstrating how the unique structure of the pinane framework could be strategically manipulated to build complex architectures. nih.gov

Over the decades, the repertoire of synthetic strategies employing pinane derivatives has grown substantially. These strategies include:

Oxidation reactions: Selective oxidation of pinenes can yield a variety of useful intermediates, such as verbenone, pinene oxide, and myrtenal, which serve as versatile building blocks for other compounds. wikipedia.orgnih.gov

Rearrangement reactions: The strained cyclobutane (B1203170) ring within the pinane scaffold makes it susceptible to various rearrangement reactions, allowing for skeletal remodeling to access different carbocyclic frameworks. nih.gov

Functionalization: The double bond in pinenes provides a handle for a wide range of functionalization reactions, leading to the synthesis of alcohols, halides, and other derivatives. Hydrogenation of pinene yields pinane, which can be further functionalized. wikipedia.org

These synthetic transformations have solidified the position of pinane derivatives as indispensable tools in the synthesis of natural products and other complex organic molecules. rsc.orgnih.gov

Significance of Chirality within the Pinane System in Academic Research

Perhaps the most significant aspect of the pinane scaffold in academic research is its inherent chirality. Both α-pinene and β-pinene are naturally available in enantiomerically enriched forms. wikipedia.org This ready access to stereochemically defined starting materials, often referred to as the "chiral pool," has been instrumental in the development of asymmetric synthesis. nih.gov

The rigid bicyclic structure of the pinane system provides a well-defined steric environment that can effectively control the stereochemical outcome of a reaction. This has led to the development of a wide array of chiral reagents and auxiliaries derived from pinane. A notable example is the family of chiral organoboranes developed by Herbert C. Brown. Hydroboration of α-pinene with borane (B79455) leads to the formation of diisopinocampheylborane (B13816774) (Ipc₂BH), a highly selective chiral hydroborating agent. wikipedia.org Another related reagent is Alpine borane, derived from the reaction of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). wikipedia.org These reagents have been widely used for the asymmetric reduction of prochiral ketones and aldehydes, providing access to chiral secondary alcohols with high enantiomeric purity.

The influence of the pinane scaffold's chirality extends to its use in developing chiral ligands for asymmetric catalysis. nih.govresearchgate.netnih.gov The stereochemically rich framework can be incorporated into ligand structures to create a chiral pocket around a metal center, thereby directing the stereoselectivity of catalytic transformations. This approach has been successfully applied in a variety of reactions, including asymmetric hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions.

Role of 3-endo-Chloro-pinane (Technical Grade) as a Research Substrate

3-endo-Chloro-pinane is a halogenated derivative of the saturated pinane scaffold. The designation "Technical Grade" suggests that it is produced in bulk and is intended for use as a chemical intermediate or starting material in further synthetic processes rather than for applications requiring high purity. While specific, detailed research findings exclusively focused on 3-endo-Chloro-pinane are not extensively documented in readily available literature, its role as a research substrate can be understood from its chemical structure and the general reactivity of alkyl halides in organic synthesis. advatechgroup.com

As an alkyl chloride, the primary utility of 3-endo-Chloro-pinane in a research setting is as an electrophile. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles in substitution reactions (Sₙ2 type). However, the sterically hindered nature of the concave, or endo, face of the pinane skeleton significantly influences its reactivity. Nucleophilic attack is expected to be slow and highly dependent on the nature of the nucleophile.

The compound can also serve as a precursor for elimination reactions (E2 type) to generate an alkene, specifically Δ²-pinene. The stereochemistry of the starting material, with the chlorine in the endo position, would dictate the required conformational arrangement for the E2 mechanism to proceed efficiently.

Given its status as a technical grade chemical, 3-endo-Chloro-pinane is most likely employed in research and development settings for the synthesis of other, more complex pinane derivatives. Potential transformations could include:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alkoxides, or cyanides to introduce new functional groups at the C3 position.

Grignard Reagent Formation: Conversion to a Grignard reagent, which could then be used in reactions with carbonyl compounds to form new carbon-carbon bonds.

Elimination: Dehydrohalogenation to produce pinene, which could then be used in subsequent reactions.

In essence, 3-endo-Chloro-pinane serves as a functionalized, chiral building block, allowing researchers to leverage the inherent stereochemistry of the pinane scaffold for the synthesis of new and complex target molecules.

Data Tables

Table 1: Properties of Key Pinane-Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature/Use |

|---|---|---|---|

| α-Pinene | C₁₀H₁₆ | 136.24 | Chiral starting material, precursor to pinane and various derivatives. wikipedia.org |

| β-Pinene | C₁₀H₁₆ | 136.24 | Chiral starting material, used in synthesis of nopinone. rsc.orgnih.gov |

| Pinane | C₁₀H₁₈ | 138.25 | Saturated bicyclic scaffold, precursor to pinanehydroperoxide. wikipedia.org |

| 3-endo-Chloro-pinane | C₁₀H₁₇Cl | 172.69 | Chiral alkyl halide, synthetic intermediate. advatechgroup.com |

| Diisopinocampheylborane | C₂₀H₃₅B | 286.31 | Chiral hydroborating and reducing agent. wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H17Cl |

|---|---|

Molecular Weight |

172.69 g/mol |

IUPAC Name |

(1S,2S,3R,5R)-3-chloro-2,6,6-trimethylbicyclo[3.1.1]heptane |

InChI |

InChI=1S/C10H17Cl/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 |

InChI Key |

PPXZTFXSBNJCKA-UYXSQOIJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1Cl |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Endo Chloro Pinane

Stereoselective Synthesis of 3-endo-Chloro-pinane

Regioselective and Diastereoselective Control in Synthesis

Achieving regioselective and diastereoselective control in the synthesis of 3-endo-Chloro-pinane requires overcoming the natural reactivity of pinene precursors. The primary challenge is the prevention of the Wagner-Meerwein rearrangement, a carbocation-driven process that leads to the formation of a more stable bicyclo[2.2.1]heptane (bornane) skeleton. libretexts.orgresearchgate.net Direct ionic addition of hydrogen halides to the double bond of α-pinene or β-pinene invariably leads to such rearrangements. researchgate.net

Therefore, synthetic strategies must avoid the formation of a carbocation at the C2 position. A more viable approach involves using a pinane (B1207555) derivative that is already functionalized at the desired C3 position. For instance, the synthesis could commence from precursors like 2-hydroxypinan-3-one or 3-amino-2-hydroxypinane, which can be derived from α-pinene. researchgate.net Subsequent chemical modifications can then be performed to introduce the chloro group at the C3 position.

The final chlorination step, likely a substitution reaction on a 3-hydroxypinane precursor, would be critical for establishing the endo stereochemistry. Methods for the stereoselective chlorination of cyclic alcohols, for example using triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS), can proceed with either inversion or retention of configuration depending on the substrate and reaction conditions. nih.govrsc.org Careful selection of reagents and conditions would be necessary to control the stereochemical outcome and favor the formation of the desired 3-endo isomer.

Ionic Addition Reactions to Pinene Precursors

The ionic addition of hydrogen chloride (HCl) to α-pinene is a well-documented reaction that exemplifies the challenges in synthesizing a chloro-pinane. The reaction does not yield the direct addition product, 2-chloropinane. Instead, it proceeds through a tertiary carbocation intermediate which immediately undergoes a Wagner-Meerwein rearrangement to relieve the strain of the four-membered ring. libretexts.orgresearchgate.net This rearrangement results in the formation of bornyl chloride as the major product. researchgate.net

The mechanism involves the protonation of the double bond to form a tertiary carbocation, followed by the migration of a C-C bond of the cyclobutane (B1203170) ring, expanding it and creating the less strained bornane framework. libretexts.org This inherent reactivity makes direct hydrochlorination of pinenes an unsuitable method for producing 3-endo-Chloro-pinane.

| Precursor | Reagent | Major Product(s) | Synthesis Type |

| α-Pinene | Dry HCl | Bornyl chloride, Fenchyl chloride | Ionic Addition with Rearrangement |

| α-Pinene | H₂O, H₂SO₄ | Terpineol, Terpin hydrate | Hydration with Rearrangement |

| β-Pinene | H₂O₂, Fe(NO₃)₃ | α-Terpineol, Terpinyl alkyl ethers | Oxidation with Ring Opening |

This table illustrates common reactions of pinene precursors that involve skeletal rearrangements or ring-opening, highlighting the difficulty in maintaining the pinane scaffold during functionalization via ionic pathways.

Enantiomeric Purity Considerations in Synthetic Pathways for Research

For research applications requiring high optical purity, the enantiomeric purity of the starting materials is paramount. The enantiomeric excess (ee) of the chiral reagents used in synthesis directly impacts the stereoselectivity of the reaction and the optical purity of the final product. Pinene-based syntheses are advantageous in this regard, as the chirality of the starting α-pinene or β-pinene is typically well-retained throughout the synthetic sequence, even in cases of rearrangement. researchgate.net

When synthesizing an enantiomerically pure form of 3-endo-Chloro-pinane, one must start with a pinene precursor of high enantiomeric purity. For instance, the synthesis of a specific enantiomer of a pinane-based amino alcohol chiral auxiliary relies on starting with the corresponding (+)- or (-)-pinene (B8432373) isomer. researchgate.net Any enantiomeric impurities in the starting material will be carried through the synthesis, resulting in a final product with a lower optical purity. Therefore, rigorous quality control and chiral analysis of both the starting materials and the final product are essential for research-grade applications.

Precursors and Building Blocks for 3-endo-Chloro-pinane Synthesis

The availability and versatility of pinene isomers make them valuable starting materials for chemical synthesis. Their natural abundance and inherent chirality provide a foundation for producing a wide range of complex molecules.

Utilization of Naturally Occurring Chiral Pinene Enantiomers

α-Pinene and β-pinene are the primary chemical constituents of turpentine, which is obtained from the resin of pine and other coniferous trees. nih.govrsc.org These naturally occurring monoterpenes are readily available and serve as inexpensive chiral building blocks for the chemical industry. researchgate.netnih.gov Both enantiomers of α-pinene are found in nature; (+)-α-pinene is common in North American pines, while (-)-α-pinene is more prevalent in European species. rsc.org Similarly, both (+)-β-pinene and (-)-β-pinene are naturally occurring. mdpi.com

The relative abundance and commercial availability of these enantiomers make them ideal starting points for asymmetric synthesis, providing access to a diverse pool of chiral compounds. rsc.orgnih.gov

| Pinene Isomer | Enantiomer | Natural Source Example | Boiling Point |

| α-Pinene | (+)-α-pinene | Pinus sylvestris | 155 °C |

| α-Pinene | (-)-α-pinene | Pinus nigra, Pinus mugo | 155 °C |

| β-Pinene | (+)-β-pinene | Cumin, Hyssop | 163-166 °C |

| β-Pinene | (-)-β-pinene | Hyssop, Savin | 163-166 °C |

This table summarizes the properties and sources of naturally occurring chiral pinene enantiomers used as precursors in synthesis.

Implications of Technical Grade Purity on Research Syntheses

Technical grade 3-endo-chloro-pinane is often a mixture containing the desired endo isomer along with several impurities. These impurities can include the exo isomer (3-exo-chloro-pinane), unreacted α-pinene, and rearranged isomeric chlorides like bornyl chloride. researchgate.netcymitquimica.com The presence and concentration of these impurities can have significant consequences for subsequent chemical transformations in a research setting.

Impact of Impurities on Reaction Selectivity and Yield

Impact on Stereoselectivity: In reactions where the stereochemistry of the product is critical, the presence of the 3-exo-chloro-pinane isomer can lead to the formation of a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.

Formation of Byproducts: Unreacted α-pinene can participate in side reactions, leading to the formation of unwanted byproducts and consuming reagents intended for the primary reaction.

Competing Reactions: Isomeric chlorides like bornyl chloride will react alongside 3-endo-chloro-pinane, leading to a mixture of products and making the isolation of the target compound difficult. This not only reduces the yield but also increases the complexity of the product mixture.

Below is an interactive data table illustrating the potential impact of common impurities on a hypothetical Grignard reaction using 3-endo-chloro-pinane.

| Impurity | Chemical Class | Potential Impact on Grignard Reaction | Consequence on Yield and Purity |

| 3-exo-Chloro-pinane | Isomeric Alkyl Halide | Forms the corresponding exo-Grignard reagent, leading to a diastereomeric product mixture. | Reduces stereoselectivity and complicates purification. |

| α-Pinene | Alkene | Can potentially react with the Grignard reagent, especially if acidic protons are present, or undergo other side reactions. | Lowers the overall yield by consuming the Grignard reagent. |

| Bornyl Chloride | Isomeric Alkyl Halide | Forms a different Grignard reagent, leading to the synthesis of a completely different molecular scaffold. | Drastically reduces the yield of the desired product and introduces a significant impurity. |

Strategies for Purification and Quality Control in Research Settings

To ensure the reliability and reproducibility of experimental results, it is often necessary to purify technical grade 3-endo-chloro-pinane and implement rigorous quality control measures.

Purification Strategies:

Several laboratory techniques can be employed to enhance the purity of 3-endo-chloro-pinane:

Fractional Distillation: This is a common method for separating compounds with different boiling points. Careful fractional distillation can effectively separate 3-endo-chloro-pinane from unreacted α-pinene and some isomeric byproducts.

Crystallization: At low temperatures, it may be possible to selectively crystallize the desired 3-endo-chloro-pinane, leaving impurities in the mother liquor.

Chromatography: For achieving high purity, column chromatography using silica (B1680970) gel or alumina (B75360) can be a very effective method for separating the different isomers.

Quality Control in a Research Setting:

A combination of analytical techniques should be used to assess the purity of 3-endo-chloro-pinane before its use in a reaction.

| Analytical Technique | Information Provided | Application in Quality Control |

| Gas Chromatography (GC) | Provides quantitative information on the relative amounts of different volatile components in a mixture. | Can be used to determine the percentage of 3-endo-chloro-pinane, 3-exo-chloro-pinane, α-pinene, and other volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural information about the molecule, including the stereochemistry. | ¹H and ¹³C NMR can distinguish between the endo and exo isomers and identify the presence of other impurities by their unique spectral signatures. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in a molecule. | Can confirm the presence of the C-Cl bond and the absence of the C=C bond from the starting material, α-pinene. |

By employing these purification and quality control strategies, researchers can minimize the impact of impurities and ensure the integrity of their synthetic work.

Chemical Reactivity and Mechanistic Investigations of 3 Endo Chloro Pinane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 3-endo-chloro-pinane are highly sensitive to reaction conditions and the nature of the nucleophile. The secondary carbon bearing the chlorine atom can react through different pathways, each with distinct stereochemical consequences. Due to the steric hindrance imposed by the bicyclic structure, Sₙ2 reactions are generally slow. Conditions that favor ionization, such as the use of polar protic solvents, promote Sₙ1-type mechanisms, which are invariably accompanied by the rearrangements discussed in section 3.2.

Stereochemical Course of Substitution Pathways

The stereochemistry of nucleophilic substitution at the C3 position of the pinane (B1207555) skeleton is a direct consequence of the operative mechanism.

Sₙ2 Pathway: A direct backside attack by a nucleophile, characteristic of the Sₙ2 mechanism, would lead to an inversion of configuration at the C3 carbon. However, this pathway is sterically hindered by the pinane ring structure.

Sₙ1 Pathway: An Sₙ1 mechanism proceeds through a planar carbocation intermediate. Nucleophilic attack can then occur from either face, which would typically lead to a racemic mixture of products if C3 were the only chiral center. msu.edu However, in the case of 3-endo-chloro-pinane, the formation of this carbocation is immediately followed by rapid skeletal rearrangements, making simple substitution products rare.

Retention of Configuration: A net retention of stereochemistry can occur through the influence of neighboring group participation, which involves a double inversion process. chemrxiv.org

| Substitution Pathway | Mechanism | Expected Stereochemical Outcome at C3 |

| Direct Substitution | Sₙ2 | Inversion |

| Ionization-Recombination | Sₙ1 | Racemization (often preempted by rearrangement) |

| Anchimeric Assistance | NGP | Retention (via double inversion) |

Influence of Neighboring Group Participation

Neighboring group participation (NGP), also known as anchimeric assistance, can play a significant role in the reactions of pinane derivatives. In this mechanism, a nearby group within the molecule acts as an internal nucleophile, displacing the leaving group in the first step. nih.gov This process is characterized by an enhanced reaction rate and often results in the retention of stereochemistry at the reaction center, as the external nucleophile then displaces the participating group in a second inversion step. chemrxiv.org

In the bicyclo[3.1.1]heptane system of 3-endo-chloro-pinane, the C6-C7 sigma bond is suitably positioned to participate in the departure of the endo-leaving group, leading to a non-classical carbocation intermediate. This internal assistance facilitates the ionization process and dictates the stereochemical outcome of any resulting substitution product.

Elimination Reactions and Rearrangements

The chemistry of 3-endo-chloro-pinane under conditions that promote ionization is dominated by elimination and rearrangement reactions. The formation of a secondary carbocation at the C3 position initiates a cascade of skeletal transformations driven by the relief of ring strain inherent in the four-membered ring of the pinane nucleus.

Carbocation Rearrangements and Pinane Skeleton Transformations

Upon ionization, the initially formed 3-pinanyl cation is highly unstable and immediately undergoes rearrangement. The strained cyclobutane (B1203170) ring of the pinane skeleton provides a strong driving force for these transformations. The rearrangements typically involve a 1,2-shift of an alkyl group, leading to more stable carbocation intermediates and fundamentally different carbon skeletons. Common transformations of the pinane framework lead to the formation of compounds with bornane, fenchane (B1212791), or camphene (B42988) structures. The conversion of α-pinene to camphene via acid catalysis is a classic example of this type of rearrangement. whiterose.ac.ukspcmc.ac.in

Mechanisms of Rearrangement Reactions (e.g., Meerwein rearrangement)

The primary mechanism for the skeletal transformation of the 3-pinanyl cation is the Wagner-Meerwein rearrangement. This is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. In the bicyclo[3.1.1]heptane system, this rearrangement opens the strained four-membered ring to form a less-strained five-membered ring, characteristic of the fenchyl or bornyl skeleton.

The process can be visualized as follows:

Ionization: The C-Cl bond breaks to form the secondary 3-pinanyl carbocation.

1,2-Alkyl Shift: The C1-C6 bond migrates to the C3 carbon, breaking the cyclobutane ring and relieving ring strain. This forms a tertiary carbocation with a bornyl or fenchyl skeleton.

Product Formation: The rearranged carbocation can then be trapped by a nucleophile (solvent) or lose a proton to form an alkene.

These rearrangements are often concerted, with the migration of the alkyl group occurring as the leaving group departs.

Formation of Rearranged Products and By-products

The reaction of 3-endo-chloro-pinane, particularly under solvolytic conditions, yields a complex mixture of rearranged products rather than direct substitution or simple elimination products. The exact product distribution depends heavily on the solvent and reaction conditions.

The primary rearranged products are typically derived from the bornyl and fenchyl carbocations. Subsequent elimination of a proton from these intermediates leads to a variety of unsaturated hydrocarbons.

Table of Potential Rearranged Products from 3-endo-Chloro-pinane:

| Product Name | Carbon Skeleton | Formation Pathway |

| Camphene | Camphene | Wagner-Meerwein rearrangement followed by elimination |

| Fenchene | Fenchane | Wagner-Meerwein rearrangement followed by elimination |

| Borneol/Bornyl acetate | Bornane | Wagner-Meerwein rearrangement followed by nucleophilic trapping |

| Fenchol/Fenchyl acetate | Fenchane | Wagner-Meerwein rearrangement followed by nucleophilic trapping |

| α-Pinene | Pinane | E2 Elimination (minor product) |

By-products can also include other isomeric alkenes formed from proton loss at different positions of the various carbocation intermediates. The industrial synthesis of camphene, a key intermediate for camphor (B46023) production, relies on the acid-catalyzed rearrangement of α-pinene, a reaction that proceeds through the same carbocation intermediates as those derived from 3-endo-chloro-pinane. spcmc.ac.in

Electrophilic and Radical Transformations

The reactivity of 3-endo-chloro-pinane and its derivatives is dictated by the inherent strain and stereochemical constraints of the bicyclo[3.1.1]heptane framework. This rigid structure governs the pathways of electrophilic and radical reactions, often leading to highly specific outcomes and skeletal rearrangements.

While 3-endo-chloro-pinane itself is a saturated molecule, its chemical behavior is best understood by examining the reactions of its unsaturated precursors, primarily α-pinene and β-pinene. Electrophilic additions to these unsaturated derivatives are marked by significant stereoselectivity and a pronounced tendency to undergo carbocationic rearrangements. msu.edursc.org

The addition of strong Brønsted acids like hydrogen chloride (HCl) to α-pinene serves as a classic example of these transformations. msu.edumasterorganicchemistry.com The reaction initiates with the electrophilic attack of a proton on the double bond, which can occur from either face, but is often influenced by sterics. This protonation forms a tertiary carbocation intermediate within the pinane framework. msu.eduyoutube.com This intermediate is highly unstable due to the ring strain inherent in the pinane skeleton.

This strain provides the driving force for a rapid skeletal reorganization known as the Wagner-Meerwein rearrangement. thieme.dewikipedia.org In this process, one of the C-C bonds of the four-membered ring migrates, expanding the ring and relieving strain. This transforms the bicyclo[3.1.1]heptane skeleton into the more stable bicyclo[2.2.1]heptane system, characteristic of bornane and fenchane derivatives. rsc.org For example, the initial addition of HCl to α-pinene can form an unstable intermediate, pinene hydrochloride, which quickly isomerizes to the more stable rearranged product, bornyl chloride. msu.edusciencemadness.org The formation of these rearranged products is a hallmark of electrophilic reactions in the pinane series. rsc.org

The stereochemical outcome of these reactions is tightly controlled. Epoxidation of α-pinene, for instance, is highly stereospecific, with the attack occurring on the face opposite the sterically hindering gem-dimethyl bridge. rsc.org This principle of facial selectivity applies to other electrophilic additions as well. The synthesis of various chiral derivatives from pinenes, such as aminodiols and γ-ketothiols, often proceeds with high stereoselectivity, a direct consequence of the rigid and chiral pinane scaffold guiding the approach of reagents. researchgate.netmdpi.commdpi.com

| Starting Material | Reaction Condition | Major Products | Reaction Type | Key Observation |

|---|---|---|---|---|

| α-Pinene | Acid-Catalyzed Hydration | α-Terpineol, Borneol, Fenchol | Electrophilic Addition / Rearrangement | Formation of monocyclic (p-menthane) and rearranged bicyclic products. rsc.org |

| α-Pinene | Addition of HCl (gas) | Bornyl chloride, Fenchyl chloride | Electrophilic Addition / Wagner-Meerwein Rearrangement | Skeletal rearrangement from pinane to bornane/fenchane structures. msu.eduresearchgate.net |

| β-Pinene | Acid-Catalyzed Hydration | α-Terpineol, Borneol | Electrophilic Addition / Rearrangement | Proceeds through a common carbocation intermediate as α-pinene hydration. rsc.org |

| Pinene Epoxide | Lewis Acid Catalysis | Campholenic aldehyde, trans-Carveol | Ring-Opening / Rearrangement | Product distribution depends heavily on the catalyst and solvent used. nih.gov |

Investigations into the radical reactions of the pinane skeleton are less common than studies of its ionic pathways. However, the principles of free-radical substitution can be applied to understand the potential reactivity of 3-endo-chloro-pinane. A free-radical reaction typically proceeds through a chain mechanism involving three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: This phase involves the creation of a radical species, usually through the homolytic cleavage of a weak bond by heat or UV light. For instance, a chlorine molecule (Cl₂) can be cleaved into two highly reactive chlorine radicals (Cl•). libretexts.org

Propagation: In this "chain" phase, a chlorine radical would abstract a hydrogen atom from the pinane skeleton to form HCl and a pinanyl radical. This new carbon-centered radical then reacts with a molecule of Cl₂ to yield a chloro-pinane product and another chlorine radical, which continues the chain. libretexts.orglibretexts.org The regioselectivity of hydrogen abstraction would depend on the C-H bond strength, which generally follows the order tertiary < secondary < primary. In the pinane framework, the tertiary hydrogens at the bridgehead positions (C1 and C5) would be the most likely sites for initial radical attack.

Termination: The chain reaction ceases when two radical species combine. This can involve the coupling of two pinanyl radicals, two chlorine radicals, or a pinanyl radical with a chlorine radical. libretexts.org

While direct radical chlorination of pinane is not a primary synthetic method due to the potential for multiple products, other radical reactions of pinene derivatives are well-documented. libretexts.org The ozonolysis of α-pinene, for example, is a significant atmospheric reaction that proceeds through radical intermediates known as Criegee intermediates, leading to the formation of various oxygenated products. nih.gov

| Stage | Reaction Step | Description |

|---|---|---|

| Initiation | Cl₂ + hν → 2 Cl• | UV light initiates the reaction by breaking the Cl-Cl bond to form two chlorine radicals. libretexts.org |

| Propagation | Pinane-H + Cl• → Pinanyl• + HCl | A chlorine radical abstracts a hydrogen atom from the pinane skeleton (e.g., a tertiary C-H) to form a pinanyl radical. libretexts.org |

| Pinanyl• + Cl₂ → Chloro-pinane + Cl• | The pinanyl radical reacts with a Cl₂ molecule, forming the product and regenerating a chlorine radical to continue the chain. libretexts.org | |

| Termination | 2 Cl• → Cl₂ | The reaction is terminated when any two radical intermediates combine, ending the chain propagation. libretexts.org |

| 2 Pinanyl• → Pinanyl-Pinanyl | ||

| Pinanyl• + Cl• → Chloro-pinane |

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular reactivity, are crucial for understanding the chemistry of rigid bicyclic systems like 3-endo-chloro-pinane. wikipedia.orgmsu.ru These effects arise from orbital overlap between bonding, non-bonding, or anti-bonding orbitals, and the constrained geometry of the pinane framework makes these interactions particularly significant.

A prime example of stereoelectronic control is the Wagner-Meerwein rearrangement that occurs during electrophilic additions to pinenes. The migration of the alkyl group to the carbocation center is not random; it follows a path that maintains continuous orbital overlap, which is geometrically favored in the rigid pinane structure. msu.edu This rearrangement is powerfully driven by the stereoelectronically favorable pathway that also relieves significant ring strain.

In the saturated 3-endo-chloro-pinane molecule, the orientation of the carbon-chlorine bond has significant stereoelectronic implications. The reactivity of the C-Cl bond is influenced by its interaction with neighboring orbitals. Specifically, the antibonding orbital of the C-Cl bond (σ*C-Cl) can act as an acceptor for electron density from adjacent, properly aligned bonding orbitals (σ). This type of donor-acceptor interaction is known as hyperconjugation. wikipedia.org

For a reaction like an E2 elimination or a solvolysis (SN1-type) reaction, the rate is highly dependent on the ability of neighboring groups to stabilize the transition state. An anti-periplanar alignment (a dihedral angle of 180°) between a C-H bond and the C-Cl bond provides optimal overlap for E2 elimination. In the fixed chair-like conformation of the six-membered ring of 3-endo-chloro-pinane, the specific geometric relationships between the C-Cl bond and adjacent C-H and C-C bonds will either permit or forbid certain reaction pathways based on whether effective orbital overlap can be achieved. For instance, the ability of the C1-C6 bond (part of the four-membered ring) to donate electron density into the σ*C-Cl orbital could facilitate the departure of the chloride ion and potentially trigger a rearrangement, a process governed by stereoelectronic requirements.

| Stereoelectronic Interaction | Description | Potential Effect on Reactivity |

|---|---|---|

| σC-H → σC-Cl Hyperconjugation | Donation of electron density from an adjacent, anti-periplanar C-H bonding orbital into the C-Cl antibonding orbital. | Weakens the C-Cl bond, stabilizes the ground state, and facilitates E2 elimination if proper geometry is present. |

| σC-C → σC-Cl Hyperconjugation | Donation of electron density from an adjacent, anti-periplanar C-C bonding orbital into the C-Cl antibonding orbital. | Can facilitate heterolysis of the C-Cl bond, potentially initiating carbocation formation and subsequent Wagner-Meerwein type rearrangements. msu.edu |

| Anomeric Effect (generalized) | Interaction between a lone pair on a heteroatom and an adjacent anti-periplanar σ* orbital. While not classic, similar n → σ* interactions could occur in substituted pinanes. | Influences conformational preferences and reactivity in derivatives containing heteroatoms. |

| Orbital Overlap in Transition States | The requirement for continuous orbital overlap during a reaction, such as in pericyclic reactions or rearrangements. | Dictates the feasibility and stereochemical outcome of concerted reactions. The Wagner-Meerwein shift is a classic example. wikipedia.org |

Similarly, information regarding the direct application of 3-endo-Chloro-pinane in controlling diastereoselective and enantioselective reaction outcomes is not extensively documented. While the pinane scaffold is recognized as a valuable precursor for various biologically relevant molecules and natural products, the specific pathways and transformations originating from 3-endo-Chloro-pinane for these purposes are not well-described in the available literature.

Therefore, due to the scarcity of specific research findings, data tables, and detailed examples pertaining solely to "3-endo-Chloro-pinane (Technical Grade)," it is not possible to construct an in-depth article that adheres to the strict and detailed outline provided in the user's request. The available scientific information is too general to support a thorough and focused discussion on this specific chemical compound.

Applications of 3 Endo Chloro Pinane in Advanced Asymmetric Synthesis

Precursor to Biologically Relevant Scaffolds and Natural Products (Excluding biological activity/pharmacology)

Pathway Elucidation and Synthetic Route Development

The synthesis of 3-endo-Chloro-pinane presents a significant challenge due to the inherent chemical reactivity of its precursor, α-pinene. Elucidating the reaction pathways involved in the chlorination of the pinene scaffold is crucial for developing viable synthetic routes that avoid undesired molecular rearrangements.

The direct hydrochlorination of α-pinene, a seemingly straightforward approach, is complicated by the formation of carbocation intermediates that are prone to skeletal rearrangements. The initial ionic addition of hydrogen chloride to the double bond of (1S)-α-pinene leads to a tertiary carbocation within the pinane (B1207555) framework. researchgate.net However, this intermediate is unstable and rapidly undergoes a Wagner-Meerwein rearrangement to relieve ring strain. This rearrangement results in the formation of a more stable bornane or fenchane (B1212791) carbon skeleton. researchgate.net

Consequently, the reaction does not yield the desired 3-chloro-pinane but instead produces a mixture of rearranged isomers, primarily (1S)-2-endo-chlorobornane (bornyl chloride) and 2-endo-chloro-fenchane. researchgate.net This tendency for rearrangement is a dominant pathway and a key challenge in the development of a synthetic route that preserves the [3.1.1] bicyclic pinane system.

| Reaction | Reagents | Key Intermediates | Major Products | Synthetic Challenge |

| Direct Hydrochlorination of α-Pinene | Dry Hydrogen Chloride (HCl) | Pinane carbocation | (1S)-2-endo-chlorobornane, 2-endo-chloro-fenchane | Preventing Wagner-Meerwein rearrangement of the carbocation intermediate. researchgate.net |

This interactive table summarizes the outcomes of the direct hydrochlorination of α-pinene.

Developing a successful synthetic route to 3-endo-Chloro-pinane therefore requires circumventing this carbocation rearrangement. Strategies to achieve this involve multi-step pathways that utilize pinane-based precursors where the key functionality is already in place, followed by a stereoselective conversion to the chloride. One such conceptual approach involves starting with a derivative like 1R,2R,3R-pinan-3-ol (isopinocampheol), which can be synthesized from α-pinene. The hydroxyl group at the C-3 position can then be substituted with a chlorine atom using standard chemical methods designed to minimize rearrangement, thus yielding the desired 3-chloro-pinane structure with a defined stereochemistry.

Green Chemistry Approaches in 3-endo-Chloro-pinane Transformations for Sustainability in Research

The production and use of specialty chemicals like 3-endo-Chloro-pinane are increasingly scrutinized through the lens of green chemistry, which seeks to minimize environmental impact through sustainable practices. Key areas of focus include the use of renewable feedstocks, the development of catalytic versus stoichiometric processes, and the design of environmentally benign reaction pathways.

Given that 3-endo-Chloro-pinane is derived from pinene, it originates from a renewable and abundant feedstock obtained from pine trees, which aligns with the first principle of green chemistry. However, the transformations involving its synthesis and subsequent use offer further opportunities for applying sustainable methodologies.

Biocatalytic Halogenation: A significant green chemistry approach relevant to the synthesis of chlorinated terpenes is the use of halogenase enzymes. rsc.org Traditional chemical chlorination often requires harsh and hazardous reagents. In contrast, biocatalysis offers a highly selective and environmentally benign alternative. rsc.org Flavin-dependent halogenase enzymes, for instance, can catalyze the precise installation of chlorine atoms onto organic molecules using simple, benign inorganic halides under mild reaction conditions. rsc.orgtandfonline.com Employing such an enzymatic approach for the chlorination of a suitable pinane precursor could provide a sustainable and highly regioselective route to 3-endo-Chloro-pinane, avoiding the rearrangement issues associated with conventional chemical methods. researchgate.net

Sustainable Downstream Transformations: For transformations involving 3-endo-Chloro-pinane, green chemistry principles focus on replacing toxic reagents and developing catalytic methods for further functionalization or remediation. Catalytic hydrodechlorination, for example, is a promising green technology for the detoxification of organochlorides. mdpi.com This process can convert chlorinated compounds into less toxic species. Using palladium nanocatalysts and a sustainable hydrogen source like formic acid, it is possible to efficiently remove chlorine atoms. mdpi.com Applying this methodology to 3-endo-Chloro-pinane could be used to regenerate the pinane scaffold, contributing to a circular chemical economy, or to synthesize other pinane derivatives in a sustainable manner.

| Transformation | Traditional Method | Green Chemistry Approach | Sustainability Advantage |

| Synthesis (Chlorination) | Ionic addition of HCl to α-pinene | Enzymatic halogenation of a pinane precursor using a halogenase | High selectivity, avoids rearrangement, uses benign reagents, mild conditions. rsc.orgtandfonline.com |

| Downstream Reaction (Dechlorination) | Elimination with strong stoichiometric base | Catalytic hydrodechlorination with a recyclable catalyst (e.g., Pd) and a green H-source (e.g., formic acid) | High efficiency, catalytic vs. stoichiometric, reduces waste, potential for catalyst recycling. mdpi.com |

This interactive table compares traditional and green chemistry approaches for transformations relevant to 3-endo-Chloro-pinane.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Elucidation of Stereochemistry via Advanced NMR Techniques (e.g., 2D NMR, NOE, RDC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For a molecule such as 3-endo-chloro-pinane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and to define its stereochemistry.

1D NMR (¹H and ¹³C): ¹H NMR would provide initial information on the number of distinct proton environments and their scalar (J) couplings, which helps define connectivity. The chemical shift of the proton at C3 (H3), directly attached to the carbon bearing the chlorine atom, would be expected to be significantly downfield. ¹³C NMR would distinguish the ten carbon atoms of the pinane (B1207555) skeleton, with the C3 carbon showing a characteristic shift due to the electronegative chlorine substituent. docbrown.info

Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., 2D NOESY or ROESY) is crucial for determining the endo stereochemistry of the chlorine atom. This technique detects spatial proximity between protons. For 3-endo-chloro-pinane, NOE correlations would be expected between the axial proton at C3 and other protons on the same face of the pinane ring system, such as one of the methyl groups (C8 or C9), confirming their syn-relationship.

Residual Dipolar Couplings (RDC): RDCs provide long-range angular and distance information. While experimentally more demanding, measuring RDCs by dissolving the molecule in a weakly aligning medium would offer precise data on the relative orientation of different C-H bonds, providing powerful restraints for structural and conformational analysis.

Conformational Analysis using NMR and Computational Data

The rigid bicyclo[3.1.1]heptane system of pinane is not planar and exists in a specific conformation. The orientation of the substituents can be further refined by combining experimental NMR data with computational chemistry. scielo.br

Density Functional Theory (DFT) is a computational method used to predict the lowest energy (most stable) conformation of a molecule. nist.gov For 3-endo-chloro-pinane, a conformational search would be performed to identify stable conformers. The geometric parameters (bond lengths, angles, dihedral angles) of these conformers would be calculated. Subsequently, NMR chemical shifts and coupling constants can be predicted for each low-energy conformer using methods like GIAO (Gauge-Independent Atomic Orbital). nist.gov

By comparing the computationally predicted NMR data with the experimental data, the best-fit conformation in solution can be determined. This integrated approach is particularly powerful for distinguishing between subtle conformational variations or for assigning stereoisomers when NMR data alone is ambiguous. gcms.cz

Table 1: Theoretical Approach for Conformational Analysis of 3-endo-Chloro-pinane

| Step | Technique/Method | Purpose | Expected Outcome |

|---|---|---|---|

| 1 | Computational Search | Identify low-energy conformers of the pinane ring system. | A set of potential 3D structures with their relative energies. |

| 2 | DFT Optimization | Calculate the precise geometry of each stable conformer. | Optimized bond lengths, bond angles, and dihedral angles. |

| 3 | NMR Parameter Calculation | Predict ¹H and ¹³C chemical shifts and J-coupling constants for each conformer. | Theoretical NMR data sets corresponding to each potential structure. |

| 4 | Experimental NMR | Acquire high-resolution 1D and 2D NMR data for the actual compound. | An experimental data set of chemical shifts and coupling constants. |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral GC-ECD, Chiral HPLC)

Since 3-endo-chloro-pinane is a chiral molecule, technical-grade samples may exist as a mixture of enantiomers. Chiral chromatography is the standard method for separating enantiomers and determining the enantiomeric excess (ee). researchgate.net

Chiral Gas Chromatography (GC): Given the volatility of pinane derivatives, chiral GC is a highly suitable technique. nih.gov A capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin, would be used. mdpi.com The two enantiomers of 3-endo-chloro-pinane would interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. An Electron Capture Detector (ECD) would be particularly sensitive to the halogenated nature of the molecule, providing excellent detection limits.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful option. docbrown.info Similar to GC, it uses a column packed with a CSP. For pinane derivatives, normal-phase HPLC is often employed. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

X-ray Crystallography for Absolute Configuration Determination in Research

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional map of the electron density in a crystalline solid, revealing the precise spatial arrangement of every atom.

To perform this analysis, a suitable single crystal of one enantiomer of 3-endo-chloro-pinane must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The presence of the chlorine atom (a relatively heavy atom) is advantageous, as it produces a significant anomalous scattering signal that is used to reliably determine the absolute stereochemistry (i.e., distinguishing the R and S configurations). The output is a definitive molecular structure that confirms the pinane backbone, the endo orientation of the chlorine, and the absolute configuration of all stereocenters.

Mass Spectrometry for Structural Confirmation in Complex Mixtures

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS), it is highly effective for identifying components in a complex mixture.

For 3-endo-chloro-pinane, the mass spectrum would exhibit several characteristic features:

Molecular Ion Peak (M⁺): A pair of peaks corresponding to the molecular ion would be observed due to the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl). The relative intensity of these peaks would be approximately 3:1, which is a hallmark of a monochlorinated compound.

Fragmentation Pattern: Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would likely include:

Loss of a chlorine radical ([M-Cl]⁺).

Loss of hydrogen chloride ([M-HCl]⁺).

Cleavage of the bicyclic pinane ring, leading to a series of smaller fragment ions characteristic of the terpene skeleton.

Table 2: Predicted Key Fragments in the Mass Spectrum of 3-endo-Chloro-pinane (C₁₀H₁₇Cl)

| m/z Value (Mass/Charge) | Proposed Fragment | Significance |

|---|---|---|

| 172/174 | [C₁₀H₁₇Cl]⁺ | Molecular ion peak (M⁺); 3:1 isotopic ratio confirms presence of one Cl atom. |

| 137 | [C₁₀H₁₇]⁺ | Loss of chlorine radical; confirms the mass of the pinane backbone. |

| 136 | [C₁₀H₁₆]⁺ | Loss of HCl via elimination. |

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

For a definitive and robust characterization of a research-grade chemical like 3-endo-chloro-pinane, no single technique is sufficient. A comprehensive analysis relies on the integration of data from multiple orthogonal techniques.

The analytical workflow would begin with GC-MS to confirm the molecular weight, elemental composition (presence of chlorine), and to identify any impurities. Chiral GC or HPLC would then be used to determine the enantiomeric purity. High-field NMR spectroscopy (1D and 2D) would follow to provide a complete picture of the molecular structure, connectivity, and relative stereochemistry. The combination of NMR data with computational modeling would offer deep insight into the molecule's preferred conformation. Finally, for an unambiguous determination of absolute configuration, single-crystal X-ray crystallography would be employed. By combining the evidence from all these methods, a complete and unequivocal structural and stereochemical profile of 3-endo-chloro-pinane can be established.

Theoretical and Computational Studies of 3 Endo Chloro Pinane

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the reaction mechanisms involving pinane-based structures. While direct studies on 3-endo-chloro-pinane are not extensively detailed in the provided results, the rearrangement of related pinenes, such as α-pinene and β-pinene, to chlorinated bornane derivatives under the influence of hydrogen chloride has been investigated. These studies serve as a model for understanding the potential reaction pathways of chlorinated pinanes.

Theoretical calculations at the B3LYP/6-311G(d,p) level of theory have shown that the rearrangement of α-pinene and β-pinene to 2-chlorobornane proceeds through a carbocationic intermediate. The proposed mechanism involves the initial protonation of the pinene to form a pinanyl cation. This cation then undergoes a rearrangement to a more stable bornyl cation through a single transition state. The final step involves the reaction of the bornyl cation with a chloride ion to yield the 2-chlorobornane product.

The rate-determining step in these rearrangements is the isomerization of the pinanyl cation to the bornyl cation. The calculated energy barrier for this step in the rearrangement of α-pinene is 24.3 kcal/mol, and for β-pinene, it is 22.8 kcal/mol. A similar study at the B3LYP/6-31G(d) level calculated the energy barrier for the rearrangement of the pinanyl cation from α-pinene to be 22.3 kcal/mol.

These findings suggest that reactions involving the pinane (B1207555) skeleton, including those with a chloro substituent, are likely to proceed through carbocationic intermediates and transition states, with the stability of these intermediates dictating the reaction pathway and outcome.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the pinane framework is a key determinant of its reactivity. Theoretical calculations have been employed to understand the conformational preferences of related pinane derivatives, which can be extrapolated to 3-endo-chloro-pinane.

For instance, conformational analysis of (-)- and (+)-isopinocamphone oximes, which share the pinane skeleton, was performed using DFT calculations at the B3LYP/6-31G(d,p) level. These studies revealed that for both oximes, the conformer with an equatorial NOH group is more stable than the one with an axial NOH group. The energy difference between these conformers was calculated to be between 1.1 and 1.2 kcal/mol. This preference for the equatorial position by a substituent group is a common feature in cyclohexane-like ring systems and is likely to influence the conformational equilibrium of 3-endo-chloro-pinane as well.

Solvent effects can play a crucial role in shifting conformational equilibria and altering reaction energy barriers. The Polarizable Continuum Model (PCM) is a computational method used to incorporate the influence of a solvent in theoretical calculations.

Studies on the rearrangement of α-pinene to bornyl chloride have shown that the presence of a solvent lowers the energy barrier for the rate-determining step, which is the rearrangement of the pinanyl cation to the bornyl cation. This is consistent with experimental observations and highlights the importance of considering the solvent environment when studying reactions involving charged intermediates. The solvent stabilizes the charged transition state more than the reactant, thereby reducing the activation energy. While direct computational studies on the influence of solvent on the conformation of 3-endo-chloro-pinane are not available in the provided results, it is reasonable to infer that polar solvents would stabilize conformers with a larger dipole moment.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 3-endo-chloro-pinane dictates its reactivity and chemical properties. An analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its nucleophilic and electrophilic character. The carbon-chlorine bond in 3-endo-chloro-pinane is a key feature of its electronic structure. This bond is polarized, with the chlorine atom carrying a partial negative charge and the carbon atom a partial positive charge. This polarization makes the carbon atom susceptible to nucleophilic attack and the chlorine atom a potential leaving group in substitution reactions.

While specific electronic structure analyses for 3-endo-chloro-pinane are not detailed in the provided results, the general principles of bonding in alkyl halides apply. The nature of the C-Cl bond, including its length and strength, can be computationally modeled to understand its reactivity in various chemical transformations.

Future Research Trajectories and Emerging Academic Perspectives

Exploration of Unexplored Reactivity Patterns

The presence of a chlorine atom on the pinane (B1207555) scaffold introduces a functional handle that can be exploited for a variety of chemical transformations, many of which remain unexplored. Future research is anticipated to delve into the following areas:

Nucleophilic Substitution Reactions: A primary area of investigation will be the substitution of the chlorine atom with a diverse range of nucleophiles. This could lead to the synthesis of a wide array of novel pinane derivatives with potentially interesting biological or material properties. The stereochemistry of these reactions, particularly the potential for retention or inversion of configuration at the C-3 position, will be of significant interest.

Elimination Reactions: The potential for dehydrochlorination to form pinenes or other unsaturated bicyclic compounds warrants further investigation. The regioselectivity and stereoselectivity of these elimination reactions, influenced by various bases and reaction conditions, could provide access to specific olefinic isomers that are otherwise difficult to synthesize.

Organometallic Chemistry: The formation of Grignard or organolithium reagents from 3-endo-Chloro-pinane could open up pathways to a variety of carbon-carbon bond-forming reactions. These organometallic intermediates could be used to introduce alkyl, aryl, or other functional groups, significantly expanding the chemical space accessible from this starting material.

Reductive Dechlorination: Exploring methods for the selective removal of the chlorine atom to produce pinane could be valuable for comparative studies and as a means of protecting/deprotecting other functionalities in a multi-step synthesis.

A summary of potential unexplored reactions is presented in Table 1.

| Reaction Type | Potential Reagents | Potential Products | Research Focus |

| Nucleophilic Substitution | Azides, Cyanides, Thiolates, Alkoxides | 3-substituted pinane derivatives | Stereochemical outcomes, reaction kinetics |

| Elimination | Strong, non-nucleophilic bases | Pinene isomers, other olefins | Regio- and stereoselectivity |

| Organometallic Formation | Mg, Li, other metals | Pinanyl Grignard/Lithium reagents | C-C bond formation, functionalization |

| Reductive Dechlorination | Hydride reagents, catalytic hydrogenation | Pinane | Selective dehalogenation methods |

Development of Novel Catalytic Systems Utilizing 3-endo-Chloro-pinane Derivatives

The inherent chirality of the pinane framework makes its derivatives attractive candidates for the development of novel chiral ligands and catalysts for asymmetric synthesis. Research in this area is expected to focus on:

Synthesis of Chiral Ligands: 3-endo-Chloro-pinane can serve as a precursor for the synthesis of a variety of chiral ligands, such as phosphines, amines, and diols. These ligands can then be coordinated with transition metals to form chiral catalysts.

Asymmetric Catalysis: The resulting chiral catalysts could be screened for their efficacy in a range of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The goal would be to achieve high enantioselectivity in the synthesis of valuable chiral molecules.

Organocatalysis: Derivatives of 3-endo-Chloro-pinane could also be explored as organocatalysts, which offer a more sustainable alternative to metal-based catalysts. For example, chiral amines or thioureas derived from the pinane scaffold could be investigated for their catalytic activity.

Table 2 outlines potential catalytic systems derived from 3-endo-Chloro-pinane.

| Catalyst Type | Ligand/Motif Derived from 3-endo-Chloro-pinane | Potential Catalytic Application |

| Transition Metal Catalyst | Chiral phosphine (B1218219) ligands | Asymmetric hydrogenation |

| Transition Metal Catalyst | Chiral diamine ligands | Asymmetric transfer hydrogenation |

| Organocatalyst | Chiral aminothioureas | Asymmetric Michael additions |

| Organocatalyst | Chiral prolinol derivatives | Asymmetric aldol (B89426) reactions |

Integration with Flow Chemistry and Automated Synthesis for Research Scale-Up

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The integration of 3-endo-Chloro-pinane chemistry with these modern techniques is a promising area for future research.

Continuous Halogenation/Dehalogenation: Flow reactors could be employed for the safe and efficient halogenation of pinane to produce 3-endo-Chloro-pinane, as well as for its subsequent dehalogenation or substitution reactions. The precise control over reaction parameters in a flow system could lead to improved yields and selectivities.

Automated Library Synthesis: Automated flow synthesis platforms could be utilized to rapidly generate libraries of 3-endo-Chloro-pinane derivatives by systematically varying reaction partners and conditions. This high-throughput approach would accelerate the discovery of new compounds with desired properties.

Process Intensification: For reactions that are highly exothermic or involve hazardous reagents, flow chemistry can provide a safer and more scalable alternative to batch production. This is particularly relevant for the industrial-scale synthesis of pinane derivatives.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry (Excluding direct applications in consumer products)

The unique, rigid, and chiral structure of the pinane skeleton makes its derivatives, including 3-endo-Chloro-pinane, interesting building blocks for materials science and supramolecular chemistry.

Polymer Science: Pinane derivatives can be used as monomers in polymerization reactions to create novel polymers with unique thermal and optical properties. rsc.org The incorporation of the rigid bicyclic structure of pinane into a polymer backbone can lead to materials with high glass transition temperatures and improved mechanical strength.

Supramolecular Assemblies: The functionalization of 3-endo-Chloro-pinane could lead to the creation of molecules capable of self-assembly into well-defined supramolecular structures. These assemblies could have potential applications in areas such as molecular recognition and encapsulation.

Chiral Materials: The chirality of 3-endo-Chloro-pinane can be transferred to materials, leading to the development of chiral polymers, liquid crystals, or metal-organic frameworks. These materials could have applications in chiral separations and asymmetric catalysis.

Methodological Advancements in Computational and Analytical Techniques for Pinane Derivatives

Advancements in computational and analytical techniques will be crucial for guiding and supporting the experimental exploration of 3-endo-Chloro-pinane and its derivatives.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, stereochemistry, and spectroscopic properties of 3-endo-Chloro-pinane and its derivatives. These theoretical studies can help to rationalize experimental observations and guide the design of new experiments.

NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR, will be essential for the unambiguous structural elucidation of new pinane derivatives. Computational prediction of NMR chemical shifts can aid in the assignment of complex spectra.

Chiral Chromatography: The development of efficient chiral chromatography methods will be critical for the separation and analysis of enantiomers and diastereomers of pinane derivatives. This is particularly important for assessing the enantioselectivity of asymmetric reactions.

Mass Spectrometry: High-resolution mass spectrometry will be a key tool for the characterization of new compounds and for studying reaction mechanisms.

Table 3 summarizes the application of these advanced techniques.

| Technique | Application for Pinane Derivatives | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of reaction pathways and transition states | Understanding of reactivity and selectivity |

| 2D NMR Spectroscopy | Structural elucidation of complex derivatives | Unambiguous assignment of stereochemistry |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers | Determination of enantiomeric excess |

| High-Resolution Mass Spectrometry (HRMS) | Identification of reaction intermediates and products | Mechanistic insights |

Q & A

Which frameworks (e.g., FINER, PICO) are most suitable for formulating research questions on 3-endo-Chloro-pinane?

- Answer : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical aspects of study design. For literature reviews, apply PICO(T) to structure queries (e.g., Population: reaction systems; Intervention: catalyst type; Comparison: byproduct yields; Outcome: purity). Avoid over-reliance on single frameworks; hybridize as needed .

Q. How should researchers document and archive experimental protocols for 3-endo-Chloro-pinane studies?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) with version control. Include raw data, instrument calibration logs, and environmental conditions (e.g., humidity). Archive metadata in repositories like Zenodo or Figshare .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in 3-endo-Chloro-pinane synthesis yields?

Q. How can researchers mitigate bias when interpreting chromatographic data for 3-endo-Chloro-pinane?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.